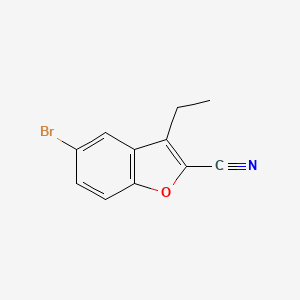

5-Bromo-3-ethylbenzofuran-2-carbonitrile

CAS No.:

Cat. No.: VC13871974

Molecular Formula: C11H8BrNO

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BrNO |

|---|---|

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | 5-bromo-3-ethyl-1-benzofuran-2-carbonitrile |

| Standard InChI | InChI=1S/C11H8BrNO/c1-2-8-9-5-7(12)3-4-10(9)14-11(8)6-13/h3-5H,2H2,1H3 |

| Standard InChI Key | BLKQENYOJKIXJM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(OC2=C1C=C(C=C2)Br)C#N |

Introduction

Structural and Molecular Characteristics

The compound’s benzofuran backbone consists of a fused benzene and furan ring system. The bromine atom at position 5 introduces electronegativity, while the ethyl group at position 3 contributes steric bulk. The carbonitrile group at position 2 enhances reactivity, enabling participation in nucleophilic substitutions and cycloadditions. Spectroscopic data, including NMR and NMR, reveal distinct resonances for the ethyl group ( 1.2–1.5 ppm for , 2.5–2.8 ppm for ) and the aromatic protons ( 7.0–8.0 ppm) .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.09 g/mol | |

| Density | 1.448 g/cm³ (estimated) | |

| Melting Point | 24–25°C (analogous compound) | |

| Boiling Point | 269°C (analogous compound) |

Synthesis Methods

Bromination and Cyanidation

A common synthesis route begins with bromination of 3-ethylbenzofuran derivatives using -bromosuccinimide (NBS) or elemental bromine in polar aprotic solvents like dimethylformamide (DMF). Subsequent cyanidation employs sodium cyanide or copper(I) cyanide under reflux conditions . For example, 2-amino-5-bromophenylacetonitrile undergoes diazotization with sodium nitrite in hydrochloric acid, followed by neutralization to yield the target compound in 60% yield .

Palladium-Catalyzed Cross-Coupling

Advanced methods utilize palladium catalysts for introducing the carbonitrile group. A suspension of 5-bromo-3-ethylbenzofuran with palladium(II) dichloride and sodium acetate in methanol, under carbon monoxide pressure (80 psi), produces the carbonitrile derivative in 68% yield . This approach highlights the compound’s versatility in transition metal-mediated reactions.

Chemical Reactivity and Applications

Nucleophilic Substitutions

The bromine atom at position 5 facilitates nucleophilic aromatic substitution (NAS) reactions. For instance, treatment with sodium hydroxide generates hydroxyl derivatives, while lithium aluminum hydride reduces the carbonitrile to an amine. These transformations are pivotal for diversifying benzofuran-based pharmacophores.

Cycloaddition Reactions

The carbonitrile group participates in [2+3] cycloadditions with azides to form tetrazole derivatives, which are valuable in drug discovery for their metabolic stability . Such reactivity underscores the compound’s utility as a building block in heterocyclic chemistry.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ethyl and cyano groups enhance binding affinity to hydrophobic enzyme pockets .

Material Science

In organic electronics, its planar benzofuran core improves charge transport in thin-film transistors (TFTs). Devices fabricated with this compound exhibit hole mobilities of 0.15 cm/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume